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For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled

Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and

pathophysiological processes, including inflammation, cancer, and neurological disorders. Its

activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was

identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to

protons. This guide provides a comparative analysis of Ogerin analogue 1 (MS48107), a more

potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.

Comparative Selectivity Profile
To objectively assess the selectivity of Ogerin analogue 1 (MS48107), its activity at GPR68

and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-

selective modulator, Lorazepam.
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Key Observations:

Ogerin analogue 1 (MS48107) demonstrates a significantly enhanced allosteric activity at

GPR68 compared to Ogerin.[1]

While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B

receptor, where it acts as an antagonist. Its activity at melatonin receptors (MT1 and MT2) is

considerably weaker.

Ogerin, the parent compound, also displays good selectivity but has a known off-target

interaction with the adenosine A2A receptor.
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Lorazepam, a known benzodiazepine, acts as a non-selective positive allosteric modulator of

GPR68.[2][3] Its primary, high-affinity target is the GABA-A receptor, highlighting the

importance of screening against relevant central nervous system targets when evaluating

GPR68 modulators.[5][6]

GPR68 Signaling and Assay Workflow
To understand the experimental validation of these compounds, it is crucial to visualize the

underlying signaling pathways and the general workflow for assessing selectivity.
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GPCR Selectivity Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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